2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-(4-propan-2-ylphenyl)guanidine
Description
This compound, systematically named 2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-(4-propan-2-ylphenyl)guanidine (abbreviated here as Compound A for clarity), is a guanidine derivative featuring a pyrimidinone core and a para-isopropylphenyl substituent. Its molecular formula is C₁₆H₂₀N₆O, with a mass of 312.38 g/mol.
Properties
IUPAC Name |
2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-(4-propan-2-ylphenyl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-9(2)11-4-6-12(7-5-11)18-14(16)20-15-17-10(3)8-13(21)19-15/h4-9H,1-3H3,(H4,16,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQPRJPJZJGSSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-(4-propan-2-ylphenyl)guanidine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: Starting from a suitable precursor, such as 4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid, through cyclization reactions.
Introduction of the guanidine group: This can be achieved by reacting the pyrimidine derivative with a guanidine reagent under appropriate conditions.
Substitution reactions: Introducing the 4-propan-2-ylphenyl group through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring’s electrophilic sites, particularly at the 2- and 4-positions, facilitate nucleophilic substitution. For example:
-
Chlorination : Treatment with phosphorus oxychloride (POCl₃) replaces the 6-oxo group with chlorine, forming 2-(4-methyl-6-chloro-1H-pyrimidin-2-yl)-1-(4-propan-2-ylphenyl)guanidine .
-
Aminolysis : Reaction with methylamine in alcoholic solutions substitutes chlorine or other leaving groups, yielding derivatives with enhanced solubility .
Table 1: Key Substitution Reactions
| Reactant | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 6-oxo derivative | POCl₃, reflux, 6 h | 6-chloro derivative | 85% |
| 6-chloro derivative | Methylamine (30% in ethanol), 60°C | 6-methylamino derivative | 78% |
Oxidation-Reduction Reactions
The guanidine moiety and pyrimidine ring exhibit redox activity:
-
Reductive Alkylation : Sodium cyanoborohydride (NaBH₃CN) in acidic media reduces imine intermediates, enabling N-alkylation (e.g., methylation at the N10 position) .
-
Oxidative Stability : The 4-methyl group resists oxidation under mild conditions, but strong oxidants (e.g., KMnO₄) degrade the pyrimidine ring.
Cyclization and Ring Expansion
Under acidic or basic conditions, the compound participates in cyclization:
-
Spirocyclic Formation : Cyclization with α-fluoromalonate and malononitrile generates fused spiro[furopyran-pyrimidine] structures .
-
Heteroannulation : Reaction with 6-aminouracil in acidic media yields pyrido[2,3-d]pyrimidine derivatives .
Table 2: Cyclization Pathways
| Starting Material | Reagent | Product | Application |
|---|---|---|---|
| Compound + α-fluoromalonate | Formic acid, 100°C | Spirocyclic pyrido[2,3-d]pyrimidine | Kinase inhibition |
Coordination and Biological Interactions
The guanidine group acts as a ligand for metal ions and biological targets:
-
Enzyme Inhibition : Binds to cyclooxygenase (COX) via hydrogen bonding with the 6-oxo group, reducing inflammation (IC₅₀ ~8 µM for COX-2).
-
Metal Complexation : Forms stable complexes with Cu²⁺ and Fe³⁺, altering redox properties and enhancing antimicrobial activity.
Functional Group Transformations
-
Guanidine Modification : Reacts with acyl chlorides to form acylated derivatives, improving pharmacokinetic properties.
-
Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the 5-position .
Mechanistic Insights
-
Electrophilic Aromatic Substitution : The isopropylphenyl group directs electrophiles to the para position due to steric and electronic effects.
-
Tautomerism : The pyrimidine ring exists in keto-enol tautomeric forms, influencing reactivity in polar solvents.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties by inhibiting various pathways involved in cancer progression. For instance, derivatives of pyrimidine have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. The compound under discussion may similarly act as a VEGFR-2 inhibitor, potentially leading to reduced tumor growth and metastasis in preclinical models .
Antimicrobial Properties
Pyrimidine derivatives are known for their antimicrobial effects. Studies have shown that certain guanidine derivatives demonstrate activity against a range of bacterial strains. This suggests that 2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-(4-propan-2-ylphenyl)guanidine could be evaluated for its effectiveness against resistant bacterial infections, contributing to the development of new antibiotics .
Protein Kinase Inhibition
The compound's structure suggests potential as a protein kinase inhibitor. Protein kinases are key regulators in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer. Compounds with similar scaffolds have shown efficacy in inhibiting specific kinases, opening avenues for therapeutic interventions in diseases characterized by aberrant kinase activity .
Case Study 1: VEGFR Inhibition
In a study evaluating the antiangiogenic properties of pyrimidine derivatives, specific compounds were synthesized and tested for their ability to inhibit VEGFR-2. The results indicated that certain derivatives were significantly more potent than established inhibitors like semaxanib. This highlights the potential of structurally related compounds, such as this compound, in cancer therapy .
Case Study 2: Antimicrobial Activity Assessment
A series of guanidine derivatives were synthesized and screened for antimicrobial activity against various pathogens. The findings showed promising results, with several compounds exhibiting significant inhibitory effects on bacterial growth. Further investigation into the specific mechanisms of action could elucidate the potential of this compound as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-(4-propan-2-ylphenyl)guanidine would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Receptor interaction: Acting as an agonist or antagonist at specific receptors.
Pathway modulation: Influencing biochemical pathways through its interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Guanidine Derivatives
Structural Analogues
Para-Substituted Phenylguanidines
- Compound B: 1-(4-hydroxy-6-methyl-2-pyrimidinyl)-3-(p-iodophenyl)guanidine (CID 135804029) Substituents: Iodine atom on the phenyl ring (vs. isopropyl in Compound A). Impact: The electron-withdrawing iodine substituent increases molecular weight (C₁₂H₁₂IN₅O vs. Synthesis: Likely synthesized via nucleophilic substitution of guanidine with a halogenated precursor, analogous to methods in and .
- Compound C: YOK-1109 [(R)-1-(2-((3-(3,4-bis(benzyloxy)phenoxy)-2-hydroxypropyl)amino)ethyl)guanidine] Substituents: Benzyloxy groups on the phenyl ring and a hydroxypropyl side chain. Impact: Enhanced hydrophobicity and steric bulk compared to Compound A, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Pyrimidine-Modified Guanidines
- Compound D: SLP7111228 [(S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride] Substituents: Oxadiazole-pyrrolidine hybrid structure (vs. pyrimidinone in Compound A). Impact: The oxadiazole ring enhances metabolic stability, while the octylphenyl group increases lipophilicity. SLP7111228 is a potent SphK1 inhibitor (Ki = 48 nM), suggesting pyrimidine-based guanidines can achieve high target affinity .
Key Observations :
- Para-substituents on the phenyl ring (iodine, benzyloxy) significantly modulate physicochemical properties but require empirical validation for biological effects.
Biological Activity
The compound 2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-(4-propan-2-ylphenyl)guanidine is a derivative of pyrimidine and guanidine, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SARs), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrimidine ring, a guanidine group, and an isopropylphenyl moiety, which contribute to its biological properties.
Antiproliferative Activity
Recent studies have demonstrated that compounds containing pyrimidine and guanidine moieties exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study reported that derivatives with similar structures showed growth inhibition rates ranging from 75% to 84% at concentrations of 40 µg/mL . This suggests that our compound may possess similar or enhanced antiproliferative effects.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The guanidine group is known to enhance the binding affinity to biomolecules, potentially modulating key signaling pathways involved in cell proliferation and survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Compounds with electron-withdrawing groups on the aromatic ring often exhibit improved antiproliferative properties. For example, modifications such as halogen substitutions have been shown to enhance activity significantly .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound A | 10 | High |
| Compound B | 25 | Moderate |
| This compound | TBD | TBD |
Case Studies
- Cancer Cell Lines : In vitro studies involving breast cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis. The mechanism was linked to the activation of caspase pathways .
- Antimicrobial Activity : Compounds with guanidine groups have shown promising results against bacterial strains such as Staphylococcus aureus, indicating potential for development as antimicrobial agents .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of pyrimidine can modulate voltage-dependent sodium channels, which may provide neuroprotective benefits .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-(4-propan-2-ylphenyl)guanidine?
- Methodological Answer : A common approach involves cyclocondensation reactions using guanidine derivatives. For example, refluxing a mixture of substituted pyrimidine precursors (e.g., 4-methyl-6-oxo-1H-pyrimidine) with aryl guanidine derivatives in ethanol under acidic catalysis (e.g., concentrated HCl) for 24–48 hours. Post-reaction, the product is crystallized from methanol or ethanol, achieving yields of ~40–60% .
- Key Variables :
| Solvent | Catalyst | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| Ethanol | HCl | Reflux | 24–48 hrs | 40–60% |
| Methanol | H₂SO₄ | 80°C | 36 hrs | 35–55% |
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., guanidine protons at δ 6.5–7.5 ppm, pyrimidine carbonyl at δ 165–170 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₆H₁₉N₅O: 297.16 g/mol).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., pyrimidine rings forming π-π stacks with aryl groups) .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and goggles due to corrosive reagents (e.g., HCl).
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile solvents (ethanol, dichloromethane).
- Waste Disposal : Neutralize acidic residues before disposal and segregate halogenated waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., solvent polarity, catalyst concentration). For example, replacing ethanol with DMF may enhance solubility of aromatic intermediates .
- In-situ Monitoring : Employ HPLC or TLC to track reaction progress and identify byproducts (e.g., unreacted guanidine precursors).
Q. What computational methods are suitable for studying the compound’s reactivity or binding mechanisms?
- Methodological Answer :
- DFT Calculations : Model transition states of cyclocondensation reactions using Gaussian or ORCA software (basis set: B3LYP/6-311++G**).
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS, focusing on hydrogen-bonding and hydrophobic effects .
Q. How can environmental fate and toxicity be assessed for this compound?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure microbial degradation in soil/water systems.
- Ecotoxicity Assays : Test acute toxicity on Daphnia magna (LC₅₀) and algal growth inhibition (OECD 201).
- Partition Coefficients : Determine log Kow (octanol-water) via shake-flask method to predict bioaccumulation .
Q. How should contradictory bioactivity data from different studies be resolved?
- Methodological Answer :
- Meta-analysis : Pool data from multiple assays (e.g., IC₅₀ values from kinase inhibition studies) and apply statistical models (ANOVA, Tukey’s HSD) to identify outliers.
- Dose-Response Validation : Replicate experiments under standardized conditions (e.g., fixed cell lines, serum-free media) to isolate confounding variables .
Data Contradiction Analysis Framework
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
